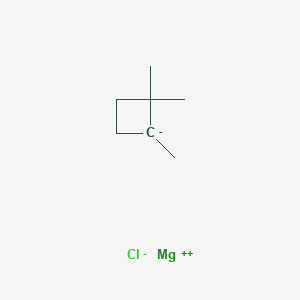
magnesium;1,1,2-trimethylcyclobutane;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1,1,2-trimethylcyclobutane;chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1,1,2-trimethylcyclobutane ring and a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;1,1,2-trimethylcyclobutane;chloride can be synthesized through the reaction of 1,1,2-trimethylcyclobutane with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows: [ \text{1,1,2-trimethylcyclobutane} + \text{Mg} \rightarrow \text{this compound} ] The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is typically conducted at controlled temperatures to optimize yield and minimize side reactions.
化学反応の分析
Types of Reactions
Magnesium;1,1,2-trimethylcyclobutane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
科学的研究の応用
Magnesium;1,1,2-trimethylcyclobutane;chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
作用機序
The compound exerts its effects through the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
類似化合物との比較
Similar Compounds
- Magnesium;1,1-dimethylcyclobutane;chloride
- Magnesium;1,2-dimethylcyclobutane;chloride
- Magnesium;1,1,2-trimethylcyclopentane;chloride
Uniqueness
Magnesium;1,1,2-trimethylcyclobutane;chloride is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.
特性
CAS番号 |
820222-35-3 |
|---|---|
分子式 |
C7H13ClMg |
分子量 |
156.93 g/mol |
IUPAC名 |
magnesium;1,1,2-trimethylcyclobutane;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-6-4-5-7(6,2)3;;/h4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
OHMVRHUUKAWBJG-UHFFFAOYSA-M |
正規SMILES |
C[C-]1CCC1(C)C.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


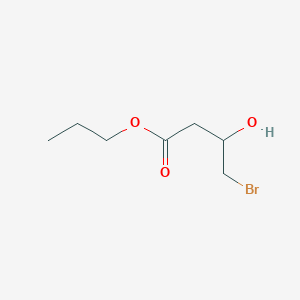
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
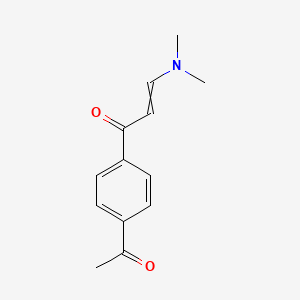
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
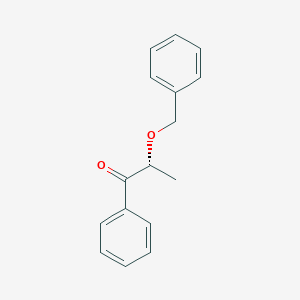
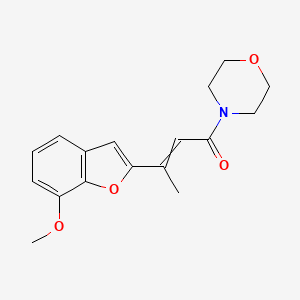
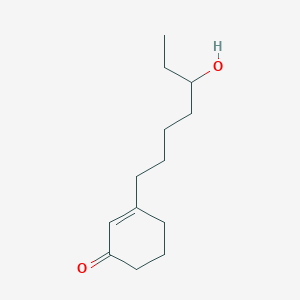
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
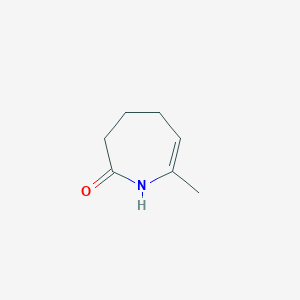
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)
